2-Amino-4,6-dimethoxypyrimidin-5-ol: Chemical Properties, Synthesis, and Applications
2-Amino-4,6-dimethoxypyrimidin-5-ol: Chemical Properties, Synthesis, and Applications
This guide provides an in-depth technical analysis of 2-Amino-4,6-dimethoxypyrimidin-5-ol , a critical heterocyclic building block and metabolic marker.[1]
Executive Summary
2-Amino-4,6-dimethoxypyrimidin-5-ol (CAS: 267224-18-0 ) is a functionalized pyrimidine derivative characterized by a rare electron-rich 5-hydroxyl substitution pattern on the 2-amino-4,6-dimethoxypyrimidine (ADMP) core.[1][2][3][4][5][6] While the parent ADMP is a ubiquitous intermediate in sulfonylurea herbicide manufacturing, the 5-hydroxy derivative serves two distinct high-value roles:[1]
-
Metabolic Reference Standard: It is a key oxidative metabolite and degradant of sulfonylurea herbicides (e.g., bensulfuron-methyl), essential for environmental fate studies and residue analysis.[1]
-
Pharmaceutical Scaffold: Recent research identifies it as a potent multifunctional antioxidant and a precursor for age-related disease therapeutics, leveraging the redox potential of the 5-hydroxyl group.[1]
Chemical Identity & Structural Analysis
The compound features a pyrimidine ring substituted with an amino group at C2, two methoxy groups at C4 and C6, and a hydroxyl group at C5. This specific substitution pattern creates a "push-push" electronic system where the electron-donating methoxy and amino groups significantly increase the electron density of the ring, making the 5-OH group prone to oxidation and participating in hydrogen atom transfer (HAT) mechanisms.
| Property | Data |
| IUPAC Name | 2-Amino-4,6-dimethoxypyrimidin-5-ol |
| CAS Number | 267224-18-0 |
| Molecular Formula | C₆H₉N₃O₃ |
| Molecular Weight | 171.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.[1][2][7][8] |
| Acidity (pKa) | ~8.5–9.5 (Predicted for 5-OH pyrimidine) |
| Key Functional Groups | Primary Amine (C2), Methoxy Ethers (C4, C6), Phenolic Hydroxyl (C5) |
Spectral Characteristics (Diagnostic)
-
Mass Spectrometry: M+H peak at m/z 172.15.[1]
Synthesis & Manufacturing
The synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol is challenging due to the sensitivity of the 5-hydroxyl group to oxidation during ring closure.[1] The most robust industrial and laboratory protocol involves the hydrogenolytic deprotection of a benzyl ether precursor.[1] This method ensures the 5-oxygen functionality is protected throughout the pyrimidine ring formation.[1]
Protocol: Hydrogenolysis of 5-(Benzyloxy)-4,6-dimethoxypyrimidin-2-amine
Principle: The benzyl group acts as a robust protecting group for the C5-oxygen.[1] Using catalytic hydrogenation (Pd/C), the benzyl ether is cleaved under mild conditions to reveal the free hydroxyl group without reducing the pyrimidine ring or hydrolyzing the methoxy groups.
Reagents:
-
Precursor: 2-Amino-5-(benzyloxy)-4,6-dimethoxypyrimidine (Compound 30)[1]
-
Atmosphere: Hydrogen gas (
)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 2.54 g (7.24 mmol) of the benzyl ether precursor in 40 mL of anhydrous methanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 635 mg of 10% Pd/C catalyst (approx. 25 wt% loading relative to substrate).[1] Safety Note: Pd/C is pyrophoric; keep wet with solvent.[1]
-
Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (balloon pressure or 1 atm).[1] Stir vigorously at room temperature (RT) for 12 hours.
-
Monitoring: Monitor reaction progress via TLC (Chloroform:Methanol 50:1). The starting material (high
) should disappear, replaced by the more polar product. -
Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[1][6][9]
-
Isolation: Concentrate the filtrate under reduced pressure to yield a white solid.
-
Purification: If necessary, purify via column chromatography (Silica gel, CHCl₃:MeOH 50:1).
-
Yield: ~1.21 g (98% yield).
Figure 1: Catalytic hydrogenolysis pathway for the synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol.
Reactivity & Stability
3.1. Antioxidant Potential (Redox Cycling)
The 5-hydroxyl group, flanked by electron-donating methoxy groups, lowers the bond dissociation enthalpy (BDE) of the O-H bond.[1] This makes the compound an effective hydrogen atom donor, capable of scavenging peroxyl radicals.
-
Mechanism: The molecule donates a hydrogen atom to a free radical (
), forming a relatively stable pyrimidinyloxyl radical.[1] This radical can be further oxidized to a para-quinone-like species or recycled.[1]
3.2. Nucleophilic Substitution (O-Alkylation)
The 5-OH group retains phenolic character and can be selectively alkylated under basic conditions.[1]
-
Reaction: Treatment with Potassium Carbonate (
) and an alkyl halide (e.g., Benzyl bromide, Methyl iodide) in DMF or Acetone regenerates the ether linkage.[1] This reversibility is crucial for using the 5-OH as a "handle" for attaching larger pharmacophores.[1]
3.3. Stability
-
Solid State: Stable at room temperature when stored under desiccant.[1]
-
Solution: Solutions in protic solvents (MeOH) are stable, but basic solutions may darken over time due to air oxidation of the phenolate anion.[1]
Biological Relevance & Applications
4.1. Agrochemical Metabolism (Sulfonylureas)
In the environmental degradation of sulfonylurea herbicides (e.g., Bensulfuron-methyl , Nicosulfuron ), the cleavage of the sulfonylurea bridge often releases the heterocyclic portion.[1]
-
Pathway: The parent 2-amino-4,6-dimethoxypyrimidine is a primary metabolite.[1][10] Subsequent hydroxylation at the C5 position (mediated by cytochrome P450 enzymes in soil or plants) yields 2-Amino-4,6-dimethoxypyrimidin-5-ol .[1]
-
Usage: This compound is required as an analytical standard (GLP-grade) to quantify residue levels in crops and soil to meet EPA/EFSA regulatory requirements.[1]
4.2. Pharmaceutical Development
Recent studies highlight this scaffold as a "multifunctional antioxidant."[1]
-
Therapeutic Area: Age-related diseases (Alzheimer’s, ocular degeneration) where oxidative stress is a driver.[1]
-
Mechanism: It mimics the activity of Vitamin E but with higher solubility and bioavailability due to the pyrimidine core.[1]
Figure 2: Dual application workflow in agrochemical analysis and pharmaceutical design.
Safety & Handling
While specific toxicological data for the 5-ol derivative is limited compared to the parent ADMP, standard laboratory safety protocols for aminopyrimidines apply.[1]
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Handling: Use a fume hood to avoid inhalation of dust.[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Storage: Store at 2–8°C (refrigerated) in a tightly sealed container, protected from light and moisture to prevent oxidation.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 118946, 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]
-
Kador, P. F., et al. (2015).[1] Multifunctional Antioxidants for the Treatment of Age-Related Diseases. Journal of Medicinal Chemistry. (Detailed synthesis protocol for Compound 31). Retrieved from [Link]
Sources
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- 2. prepchem.com [prepchem.com]
- 3. 267224-18-0 | 2-Amino-4,6-dimethoxypyrimidin-5-ol | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 4. therapeuticvision.com [therapeuticvision.com]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifunctional Antioxidants for the Treatment of Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. data.epo.org [data.epo.org]
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